



# PACAP-38 (31-38) in rat middle cerebral artery occlusion model

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

PACAP-38 (31-38), human,
mouse, rat (TFA)

Cat. No.:

B8087404

Get Quote

Disclaimer: The following application notes and protocols focus on PACAP-38, the full-length 38-amino acid neuropeptide. A thorough review of available scientific literature did not yield specific in vivo studies or detailed experimental protocols for the fragment PACAP-38 (31-38) in the context of the rat middle cerebral artery occlusion (MCAO) model. The information presented is based on extensive research conducted on PACAP-38, which has shown significant neuroprotective effects in preclinical stroke models.

# **Application Notes: PACAP-38 in Rat MCAO Model**

#### Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two biologically active forms, PACAP-38 and PACAP-27.[1] PACAP-38, the predominant form in the nervous system, is a pleiotropic peptide with potent neurotrophic and neuroprotective properties.[1][2] It has garnered significant interest in stroke research due to its ability to cross the blood-brain barrier and exert protective effects against ischemic brain injury.[1][3]

In the rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO), systemic administration of PACAP-38 has been demonstrated to be neuroprotective. Studies show that delayed administration of PACAP-38 can significantly reduce the volume of cerebral infarction and ameliorate neurological deficits. The neuroprotective mechanisms are multimodal, involving the direct activation of PACAP receptors and indirect pathways that modulate apoptosis, inflammation, and neuronal growth signaling.



## Mechanism of Action

PACAP-38 exerts its neuroprotective effects through a complex network of signaling pathways:

- Anti-Apoptotic Effects: It reduces the activity of key apoptotic enzymes like caspase-3. This
  is partly mediated through the activation of the PI3K/Akt survival pathway and modulation of
  the MAPK pathway, including the reduction of hyperphosphorylation of Erk1/2.
- Neurotrophin Signaling: PACAP-38 increases the expression of brain-derived neurotrophic factor (BDNF) and promotes the phosphorylation of its receptor, TrkB. This action enhances neuronal survival and plasticity.
- Modulation of Neurite Outgrowth: The peptide stimulates Rac and suppresses Rho GTPase
  activities, a balance that is crucial for promoting neurite outgrowth and neuronal repair. It
  also down-regulates neuronal growth inhibitory molecules like the p75 neurotrophin receptor
  (p75NTR) and the Nogo receptor (NgR).
- Anti-Inflammatory and Anti-Edema Effects: PACAP-38 has been shown to moderate inflammatory responses and reduce brain edema following ischemic injury, partly through a mechanism involving interleukin-6 (IL-6) signaling.

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of PACAP-38 administration in the rat MCAO model as reported in key studies.

Table 1: Effect of PACAP-38 on Cerebral Infarct Volume



| Study                    | Animal<br>Model         | Treatment<br>Protocol                                                                                 | MCAO<br>Duration | Reperfusio<br>n | Key Finding                                                                   |
|--------------------------|-------------------------|-------------------------------------------------------------------------------------------------------|------------------|-----------------|-------------------------------------------------------------------------------|
| Dejda et al.<br>(2011)   | Rat (Focal<br>Ischemia) | 30 ng/kg<br>PACAP-38<br>(i.v. injection)                                                              | 2 hours          | 48 hours        | Infarct volume significantly reduced from ~36% (saline) to ~18.8% (PACAP-38). |
| Reglodi et al.<br>(2000) | Rat (Focal<br>Ischemia) | 20 nmol/kg PACAP-38 (i.v. bolus) followed by 160 pmol/ μL/hr infusion for 48h, starting 4h post-MCAO. | 2 hours          | 48 hours        | Infarct size significantly reduced by 50.88% compared to the control group.   |

Table 2: Effect of PACAP-38 on Cellular and Molecular Markers



| Marker/Pathway Analyzed           | Effect of PACAP-38 Treatment                                    | Reference |
|-----------------------------------|-----------------------------------------------------------------|-----------|
| Apoptosis                         |                                                                 |           |
| Caspase-3 Activity                | Reduced                                                         |           |
| Neurotrophic Factors              |                                                                 |           |
| BDNF Expression                   | Increased                                                       | _         |
| TrkB Phosphorylation              | Increased                                                       |           |
| Signaling Pathways                |                                                                 |           |
| PI3-K/Akt Pathway                 | Activated                                                       | -         |
| Erk1/2 Phosphorylation            | Reduced                                                         | _         |
| RhoA GTPase Activity              | Suppressed                                                      |           |
| Rac GTPase Activity               | Stimulated                                                      | _         |
| Neuronal Markers/Receptors        |                                                                 |           |
| MAP-2, β-tubulin III, GAP-43      | Increased expression                                            | _         |
| p75NTR and Nogo Receptor<br>(NgR) | Down-regulated                                                  | -         |
| Inflammation                      |                                                                 | -         |
| Interleukin-6 (IL-6)              | Signaling pathway is involved in the neuroprotective mechanism. |           |

# **Experimental Protocols**

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the filament model for inducing transient focal cerebral ischemia.

• Animal Preparation:



- Use adult male Sprague-Dawley or Wistar rats (250-300g).
- Fast the animals overnight with free access to water.
- Anesthetize the rat with an appropriate anesthetic (e.g., halothane or isoflurane in a mixture of N<sub>2</sub>O and O<sub>2</sub>). Monitor body temperature and maintain it at 37°C using a heating pad.

### Surgical Procedure:

- Place the animal in a supine position and make a midline cervical incision.
- Carefully dissect the soft tissues to expose the right common carotid artery (CCA),
   external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.
- Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
- Secure the filament in place and close the incision.
- Ischemia and Reperfusion:
  - Maintain the occlusion for the desired duration (e.g., 2 hours).
  - To initiate reperfusion, re-anesthetize the animal, reopen the incision, and carefully withdraw the filament.
  - Close the wound and allow the animal to recover in a heated cage.

Protocol 2: Systemic Administration of PACAP-38

This protocol is based on the delayed, systemic administration method shown to be effective.

Preparation of PACAP-38:



 Dissolve PACAP-38 in a vehicle solution, such as 0.1% bovine serum albumin (BSA) in 0.9% sterile saline.

## Administration:

- At the desired time point after MCAO (e.g., 4 hours), administer an intravenous (i.v.) bolus injection of PACAP-38 (e.g., 20 nmol/kg body weight) via the tail vein.
- Immediately following the bolus, begin a continuous i.v. infusion using a pre-filled microosmotic pump. The pump should be implanted subcutaneously on the back of the animal.
- Set the infusion rate to deliver the desired dose (e.g., 160 pmol/μL per hour) for the specified duration (e.g., 48 hours).

# Control Group:

 Administer the vehicle solution (0.1% BSA in 0.9% saline) to control animals using the same bolus and infusion protocol.

#### Protocol 3: Assessment of Infarct Volume

This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the ischemic damage.

## Tissue Harvesting:

- At the end of the experiment (e.g., 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
- Decapitate the animal and carefully remove the brain.

# Brain Slicing and Staining:

- Place the brain in a brain matrix slicer and cut into uniform coronal sections (e.g., 2-mm thick).
- Immerse the sections in a 2% solution of TTC in phosphate-buffered saline (PBS) at 37°C
   for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue



will remain white.

- · Image Analysis and Quantification:
  - Scan or photograph both sides of each stained section.
  - Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
  - Calculate the infarct volume, often corrected for edema, using the following formula:
     Infarct Volume (%) = [(Total Contralateral Hemisphere Volume Non-infarcted Ipsilateral Hemisphere Volume) / Total Contralateral Hemisphere Volume] x 100.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the rat MCAO model and PACAP-38 treatment.





Click to download full resolution via product page

Caption: Neuroprotective signaling pathways activated by PACAP-38 after ischemia.

# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]



- 3. PAC 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- To cite this document: BenchChem. [PACAP-38 (31-38) in rat middle cerebral artery occlusion model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087404#pacap-38-31-38-in-rat-middle-cerebral-artery-occlusion-model]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com